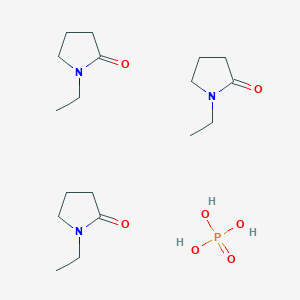
1-Ethylpyrrolidin-2-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is a five-membered lactam with the molecular formula C6H11NO. It is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial processes, including as a catalyst and reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of oxidizing agents such as copper(II) acetate and potassium iodide in acetonitrile under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, 1-ethylpyrrolidin-2-one is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. Phosphoric acid is produced industrially by the wet process, which involves the reaction of phosphate rock with sulfuric acid, or by the thermal process, which involves the burning of elemental phosphorus in the presence of air and water.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form carboxylic acids and other derivatives . Reduction reactions can convert it into different amine derivatives. Substitution reactions involve the replacement of functional groups with other substituents, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of 1-ethylpyrrolidin-2-one include oxidizing agents like copper(II) acetate and potassium iodide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 1-ethylpyrrolidin-2-one include carboxylic acids, amine derivatives, and various substituted pyrrolidinones . These products have significant applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
1-Ethylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, it serves as a building block for the synthesis of bioactive molecules and pharmaceuticals . In medicine, it is used in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is employed in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 1-ethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
1-Ethylpyrrolidin-2-one is similar to other pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone and N-vinyl-2-pyrrolidone . it has unique properties that make it distinct. For example, its ethyl group provides different steric and electronic effects compared to the methyl or vinyl groups in other derivatives . This uniqueness allows it to be used in specific applications where other pyrrolidinone derivatives may not be suitable.
List of Similar Compounds:- N-Methyl-2-pyrrolidone
- N-Vinyl-2-pyrrolidone
- 2-Pyrrolidinone
- N-Ethylpyrrolidone
Properties
CAS No. |
918659-73-1 |
|---|---|
Molecular Formula |
C18H36N3O7P |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-ethylpyrrolidin-2-one;phosphoric acid |
InChI |
InChI=1S/3C6H11NO.H3O4P/c3*1-2-7-5-3-4-6(7)8;1-5(2,3)4/h3*2-5H2,1H3;(H3,1,2,3,4) |
InChI Key |
UUXCZLPEWXYZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1=O.CCN1CCCC1=O.CCN1CCCC1=O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















